![molecular formula C22H20N4O2 B5027304 2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5027304.png)
2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide, also known as INDY, is a small molecule inhibitor that has been the subject of several scientific studies due to its potential therapeutic applications. INDY is a selective inhibitor of the solute carrier family 22 member 5 (SLC22A5) transporter, also known as the organic cation transporter 2 (OCT2). The OCT2 transporter is responsible for the uptake of endogenous and exogenous cationic compounds, including many drugs, into cells. By inhibiting OCT2, INDY has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, making it a promising tool for drug discovery and development.
Mecanismo De Acción
2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide inhibits OCT2 by binding to the substrate-binding site of the transporter. This prevents the uptake of cationic compounds, including many drugs, into cells. The inhibition of OCT2 by this compound has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The inhibition of OCT2 by this compound has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, leading to potential therapeutic benefits. This compound has been shown to increase the plasma concentration and decrease the renal clearance of metformin, potentially leading to improved glycemic control in patients. This compound has also been shown to inhibit the growth and proliferation of several types of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide in lab experiments is its selectivity for OCT2. This allows for the specific inhibition of OCT2-mediated processes without affecting other transporters or cellular processes. However, the use of this compound in lab experiments is limited by its potential off-target effects and the need for optimization of its concentration and exposure time.
Direcciones Futuras
Several future directions for the study of 2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide have been proposed. One potential application is the use of this compound in combination with other drugs to enhance their therapeutic efficacy. This compound has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, and its use in combination with these drugs may lead to improved therapeutic outcomes. Another potential application is the use of this compound in the treatment of cancer. OCT2 is overexpressed in several types of cancer cells, and the inhibition of OCT2 by this compound has been shown to inhibit the growth and proliferation of these cells. Further studies are needed to determine the potential of this compound as a cancer therapy.
Métodos De Síntesis
The synthesis of 2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide has been described in several scientific publications. The most common method involves the reaction of 3-bromo-1H-indazole with 2-(2-methylphenoxy)-3-pyridinecarboxaldehyde in the presence of a base, followed by the addition of N-(tert-butoxycarbonyl)-L-valine methyl ester and subsequent deprotection to yield the final product. The synthesis of this compound has also been optimized for high yield and purity using various modifications to this method.
Aplicaciones Científicas De Investigación
2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit OCT2 has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, including metformin, a commonly prescribed drug for type 2 diabetes. This compound has been shown to increase the plasma concentration and decrease the renal clearance of metformin, potentially leading to improved glycemic control in patients. This compound has also been studied for its potential use in cancer therapy. OCT2 is overexpressed in several types of cancer cells, and this compound has been shown to inhibit the growth and proliferation of these cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-(2H-indazol-3-yl)-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-7-2-5-11-20(15)28-22-16(8-6-12-23-22)14-24-21(27)13-19-17-9-3-4-10-18(17)25-26-19/h2-12H,13-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMSWYZROYZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC3=C4C=CC=CC4=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.